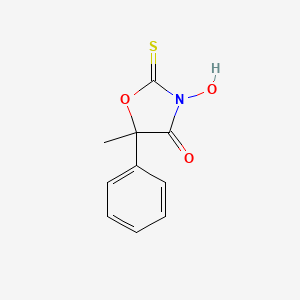
(2R,3R,4S,5R)-2-((Butylamino)methyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R,4S,5R)-2-((Butylamino)methyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol is a chiral compound with multiple stereocenters It features a pyrrolidine ring substituted with a butylamino group and hydroxymethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R)-2-((Butylamino)methyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol typically involves the following steps:
Starting Materials: The synthesis begins with a suitable pyrrolidine derivative.
Butylamino Group Introduction: The butylamino group can be introduced via nucleophilic substitution reactions.
Hydroxymethylation: Hydroxymethyl groups are introduced through hydroxymethylation reactions using formaldehyde and suitable catalysts.
Chiral Resolution: The final product is obtained through chiral resolution techniques to ensure the correct stereochemistry.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the reactions under controlled conditions.
Purification: Employing purification techniques such as crystallization, distillation, or chromatography to isolate the desired product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3R,4S,5R)-2-((Butylamino)methyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The butylamino group can participate in substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of complex organic molecules.
Chiral Catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.
Biology
Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor in biochemical studies.
Metabolic Pathways: Studied for its role in various metabolic pathways.
Medicine
Drug Development: Explored as a potential lead compound in drug development for various therapeutic areas.
Pharmacokinetics: Analyzed for its pharmacokinetic properties in preclinical studies.
Industry
Material Science: Utilized in the development of new materials with specific properties.
Agriculture: Investigated for its potential use in agricultural chemicals.
Mécanisme D'action
The mechanism of action of (2R,3R,4S,5R)-2-((Butylamino)methyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol involves its interaction with specific molecular targets. These may include:
Enzyme Binding: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Interaction: Interacting with cellular receptors to modulate signaling pathways.
Metabolic Pathways: Influencing metabolic pathways by acting as a substrate or inhibitor.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R,3R,4S,5R)-2-((Methylamino)methyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol
- (2R,3R,4S,5R)-2-((Ethylamino)methyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol
Uniqueness
(2R,3R,4S,5R)-2-((Butylamino)methyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol is unique due to its specific stereochemistry and the presence of the butylamino group, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C10H22N2O3 |
|---|---|
Poids moléculaire |
218.29 g/mol |
Nom IUPAC |
(2R,3R,4S,5R)-2-(butylaminomethyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol |
InChI |
InChI=1S/C10H22N2O3/c1-2-3-4-11-5-7-9(14)10(15)8(6-13)12-7/h7-15H,2-6H2,1H3/t7-,8-,9-,10+/m1/s1 |
Clé InChI |
FRXYSCXRMVZCIC-KYXWUPHJSA-N |
SMILES isomérique |
CCCCNC[C@@H]1[C@H]([C@H]([C@H](N1)CO)O)O |
SMILES canonique |
CCCCNCC1C(C(C(N1)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Ethoxy-N-{1-[(furan-2-ylmethyl)-thiocarbamoyl]-piperidin-4-yl}-benzamide](/img/structure/B12890211.png)

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-7-chloroquinolin-4-amine](/img/structure/B12890230.png)
![1-[6-(Methoxymethyl)-1-benzofuran-5-yl]ethan-1-one](/img/structure/B12890233.png)





![Benzenamine, N-[[bis(phenylmethyl)phosphinyl]methyl]-](/img/structure/B12890266.png)
![Acetaldehyde O-(1-aminonaphtho[2,1-b]furan-2-yl) oxime](/img/structure/B12890271.png)
